5-Chloro-2-fluoro-1,3-thiazole
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Overview
Description
5-Chloro-2-fluoro-1,3-thiazole: is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of chlorine and fluorine atoms on the thiazole ring makes this compound unique and of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, potentially leading to downstream effects .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific thiazole compound and the biological system in which it is present .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects are likely due to the influence of these compounds on various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have varying effects over time, depending on factors such as the stability of the compound, its rate of degradation, and the long-term effects of the compound on cellular function .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
Thiazoles may be directed to specific compartments or organelles within cells due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agents. One common method includes the use of 2-aminothiazole as a starting material, which undergoes chlorination and fluorination under controlled conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-1,3-thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the thiazole ring susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or neutral conditions.
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups attached to the ring.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-1,3-thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is being investigated for its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, polymer additives, and catalysts .
Comparison with Similar Compounds
- 5-Chloro-2-methyl-1,3-thiazole
- 5-Chloro-2-ethyl-1,3-thiazole
- 5-Chloro-2-phenyl-1,3-thiazole
Comparison: 5-Chloro-2-fluoro-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring. This dual substitution imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications .
Properties
IUPAC Name |
5-chloro-2-fluoro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClFNS/c4-2-1-6-3(5)7-2/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXUADNFBCNTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158030-05-6 |
Source
|
Record name | 5-chloro-2-fluoro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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